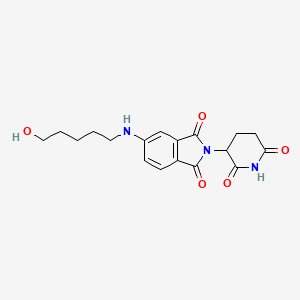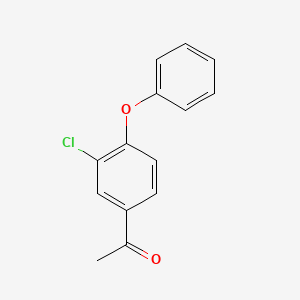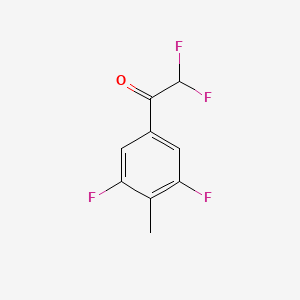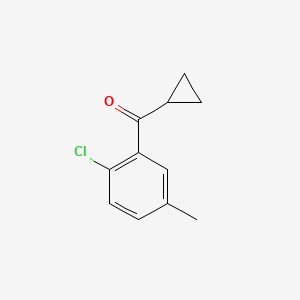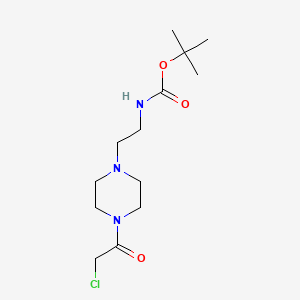
HPV16 E7 (86-93) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HPV16 E7 (86-93) acetate is a peptide fragment derived from the human papillomavirus (HPV) type 16 oncoprotein E7. This peptide consists of amino acids 86 to 93 and has a high affinity for binding to the HLA-A*0201 molecule . It is known for its immunogenic properties and is used in vaccines for the prevention and treatment of cervical carcinoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HPV16 E7 (86-93) acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified and characterized using techniques like mass spectrometry and NMR spectroscopy to ensure its purity and structural integrity.
Analyse Chemischer Reaktionen
Types of Reactions
HPV16 E7 (86-93) acetate can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous solutions.
Substitution: Amino acid derivatives with protecting groups in SPPS.
Major Products
The major products formed from these reactions include disulfide-bonded dimers, reduced peptides with free thiols, and peptide analogs with substituted amino acids.
Wissenschaftliche Forschungsanwendungen
HPV16 E7 (86-93) acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in immune response modulation and as a target for T-cell epitope mapping.
Medicine: Utilized in the development of therapeutic vaccines for cervical cancer prevention and treatment
Industry: Employed in the production of diagnostic kits and research reagents for HPV-related studies.
Wirkmechanismus
HPV16 E7 (86-93) acetate exerts its effects by binding to the HLA-A*0201 molecule, presenting the peptide to CD8+ T cells. This interaction stimulates an immune response, leading to the activation of cytotoxic T lymphocytes that target and destroy HPV-infected cells . The peptide’s ability to bind to HLA molecules and elicit an immune response makes it a valuable component in therapeutic vaccines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HPV16 E7 (11-20): Another peptide fragment from the HPV16 E7 protein, used in similar immunological studies.
HPV16 E7 (82-90): A peptide with overlapping sequences, also used for T-cell epitope mapping.
Uniqueness
HPV16 E7 (86-93) acetate is unique due to its specific sequence and high affinity for HLA-A*0201, making it particularly effective in eliciting immune responses in individuals with this HLA type . Its immunogenic properties and role in therapeutic vaccine development set it apart from other peptide fragments.
Eigenschaften
Molekularformel |
C39H70N8O12S |
|---|---|
Molekulargewicht |
875.1 g/mol |
IUPAC-Name |
acetic acid;(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C37H66N8O10S.C2H4O2/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2;1-2(3)4/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55);1H3,(H,3,4)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-;/m0./s1 |
InChI-Schlüssel |
UUZNPYYYNUEXFC-CBUKHBBPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N.CC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


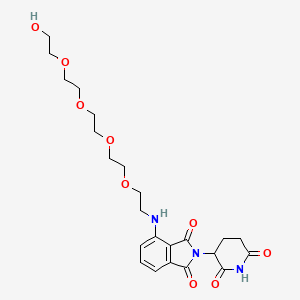
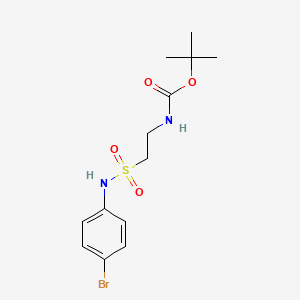

![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
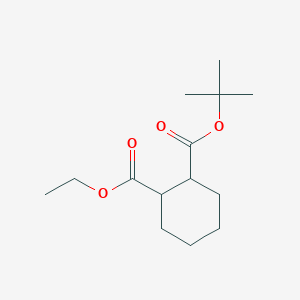
![5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B14765429.png)

